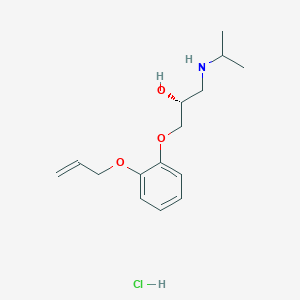![molecular formula C28H17BrN2 B14690433 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline CAS No. 24118-81-8](/img/structure/B14690433.png)
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is a complex organic compound that features a bromophenyl group, a quinoline moiety, and a benzoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the bromophenyl and quinoline units. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
Scientific Research Applications
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s quinoline moiety can intercalate into DNA, while the bromophenyl group can form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 1-(4-Methylphenyl)-3-(quinolin-2-yl)benzo[f]quinoline
- 1-(4-Fluorophenyl)-3-(quinolin-2-yl)benzo[f]quinoline
Uniqueness
1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other halogens. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
24118-81-8 |
|---|---|
Molecular Formula |
C28H17BrN2 |
Molecular Weight |
461.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C28H17BrN2/c29-21-13-9-19(10-14-21)23-17-27(25-15-12-20-6-2-4-8-24(20)30-25)31-26-16-11-18-5-1-3-7-22(18)28(23)26/h1-17H |
InChI Key |
PLFQVBMGLCFSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=NC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



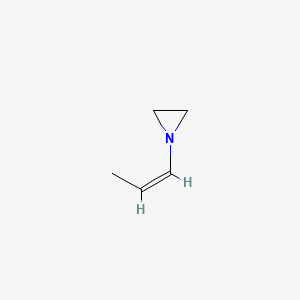
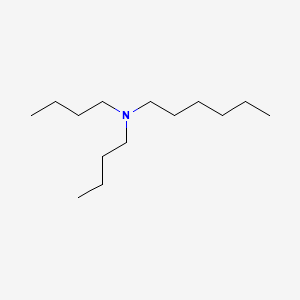

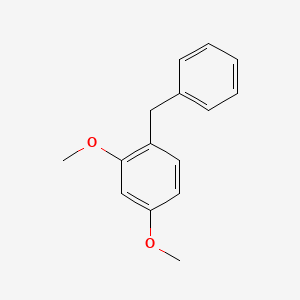
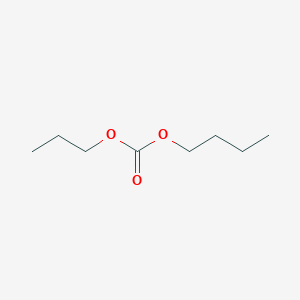
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)


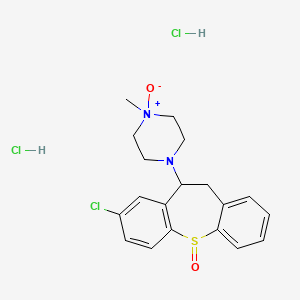

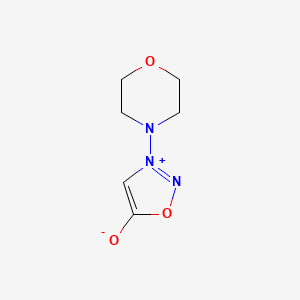
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
